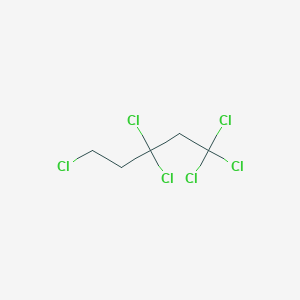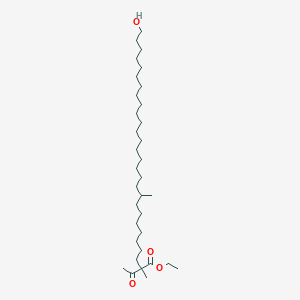
Tribromoacetyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromoacetyl azide is an organic compound that belongs to the class of acyl azides. It is characterized by the presence of three bromine atoms attached to an acetyl group, which is further connected to an azide group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromoacetyl azide can be synthesized through the reaction of tribromoacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction can be represented as follows:
CBr3COOH+NaN3→CBr3CON3+NaOH
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow systems to ensure safety and efficiency. The use of triphosgene as a reagent in ionic liquids has been reported to yield high amounts of acyl azides under mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Tribromoacetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: this compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of alkynes.
Major Products Formed
Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
Tribromoacetyl azide has several applications in scientific research:
Mecanismo De Acción
Tribromoacetyl azide exerts its effects through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Dibromoacetyl azide: Similar structure but with two bromine atoms instead of three.
Trichloroacetyl azide: Similar structure but with chlorine atoms instead of bromine.
Acetyl azide: Lacks halogen atoms, making it less reactive compared to tribromoacetyl azide.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which enhance its reactivity and make it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, reduction, and cycloaddition, sets it apart from other acyl azides .
Propiedades
Número CAS |
60044-29-3 |
|---|---|
Fórmula molecular |
C2Br3N3O |
Peso molecular |
321.75 g/mol |
Nombre IUPAC |
2,2,2-tribromoacetyl azide |
InChI |
InChI=1S/C2Br3N3O/c3-2(4,5)1(9)7-8-6 |
Clave InChI |
LFLVQWUWRGFCDB-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(Br)(Br)Br)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)
